molecular formula C26H22N4O2S2 B14114396 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one

2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B14114396
M. Wt: 486.6 g/mol
InChI Key: UHWUPNFFQFTRRN-UHFFFAOYSA-N
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Description

2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrimidinone core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazole ring, followed by the introduction of the thiophene and tolyl groups. The final step often involves the formation of the pyrimidinone ring under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where it may lose electrons and form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, gaining electrons and forming reduced derivatives.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The pyrimidinone core is a common feature in many drugs, and modifications to this structure can lead to new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, compounds like this may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22N4O2S2

Molecular Weight

486.6 g/mol

IUPAC Name

2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C26H22N4O2S2/c1-17-9-11-19(12-10-17)22-14-21(23-8-5-13-33-23)29-30(22)25(32)16-34-26-27-20(15-24(31)28-26)18-6-3-2-4-7-18/h2-13,15,22H,14,16H2,1H3,(H,27,28,31)

InChI Key

UHWUPNFFQFTRRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CS5

Origin of Product

United States

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